Bolusanthol B
CAS No.:
Cat. No.: VC1840200
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H20O6 |
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Molecular Weight | 356.4 g/mol |
IUPAC Name | 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3 |
Standard InChI Key | HCLPXVZSJXUHTK-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1=C(C(=CC(=C1)C2COC3=CC(=CC(=C3C2=O)O)O)O)O)C |
Introduction
Chemical Structure and Properties
Bolusanthol B (PubChem CID: 10594416) is a prenylated isoflavone with the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.4 g/mol . Its IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one . The chemical structure features a 2,3-dihydrochromen-4-one core (isoflavanone skeleton) with hydroxyl groups at positions 5, 7, 3', and 4', and a gamma,gamma-dimethylallyl (prenyl) group at position 5' .
Physical and Chemical Properties
The key physicochemical properties of Bolusanthol B are summarized in Table 1.
Table 1: Physicochemical Properties of Bolusanthol B
Property | Value |
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Molecular Formula | C₂₀H₂₀O₆ |
Molecular Weight | 356.4 g/mol |
XLogP3-AA (Lipophilicity) | 4.1 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 3 |
Exact Mass | 356.12598835 Da |
Source: Data compiled from PubChem database
The structure of Bolusanthol B is characterized by its isoflavanone skeleton with multiple hydroxyl groups and a prenyl side chain. The presence of four hydroxyl groups contributes to its potential for hydrogen bonding interactions, while the prenyl group enhances its lipophilicity, which may influence its biological activity and membrane permeability .
Natural Sources and Isolation
Plant Sources
Bolusanthol B was initially isolated from the stem bark of Bolusanthus speciosus Harms (Fabaceae/Leguminosae), a tree commonly known as tree Wisteria . This monotypic genus is native to several African countries including South Africa, Botswana, Mozambique, Zimbabwe, and Zambia . The plant has traditional medicinal uses in treating abdominal pains, emetism, and tuberculosis .
In addition to Bolusanthus speciosus, Bolusanthol B has also been isolated from Patrinia villosa Juss, representing the first reported occurrence of this compound in the Patrinia genus .
Isolation Techniques
Various chromatographic techniques have been employed for the isolation and purification of Bolusanthol B from plant materials:
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High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the isolation of Bolusanthol B from Patrinia villosa Juss. The procedure employed a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at the volume ratio of 10:11:11:8 (v/v). Using this method, 25.4 mg of Bolusanthol B with 96.8% purity was obtained from 250 mg of crude extract in less than 5 hours .
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Conventional Phytochemical Procedures: Initial isolation from Bolusanthus speciosus involved typical extraction and chromatographic separation methods, yielding Bolusanthol B along with other flavonoids, including Bolusanthol A and Bolusanthol C .
Structure identification and confirmation typically involve spectroscopic techniques such as UV, IR, MS, ¹H NMR, ¹³C NMR, and 2D NMR analyses .
Biological Activities
Antibacterial Properties
Bolusanthol B has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The compound's structural features, specifically the hydroxylation at positions 5, 7, 3', and 4', contribute substantially to its antibacterial effects .
Research has shown that hydroxyl groups at these positions in flavonoid compounds help boost antibacterial activity against various bacterial strains . Additionally, the prenyl group at position 5' enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .
It has been observed that methoxylation of hydroxyl groups in flavonoids can diminish antibacterial activity, whereas the presence of prenyl groups (as in Bolusanthol B) can enhance such activity . This structure-activity relationship is important for understanding the mechanism of action and potential for developing optimized antibacterial agents based on the Bolusanthol B scaffold.
Metric | Value |
---|---|
Degree | 6 |
Betweenness Centrality | 0.156 |
Closeness Centrality | 0.273 |
Average Shortest Path Length | 3.667 |
Source: Data from integrated network pharmacology analysis
These metrics suggest that Bolusanthol B may interact with multiple targets relevant to colorectal cancer pathways, highlighting its potential as a multi-target therapeutic agent .
Pharmacological Mechanisms
The pharmacological actions of Bolusanthol B are thought to be mediated through several mechanisms:
Antibacterial Mechanisms
The antibacterial activity of flavonoids like Bolusanthol B has been attributed to multiple mechanisms:
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Inhibition of Nucleic Acid Synthesis: Flavonoids can suppress DNA and RNA synthesis in bacteria .
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Disruption of Cytoplasmic Membrane Function: The lipophilic prenyl group may enhance membrane penetration and disruption .
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Interference with Energy Metabolism: Flavonoids can inhibit bacterial energy production pathways .
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Reduction of Bacterial Adhesion and Biofilm Formation: This prevents bacterial colonization of host tissues .
Research Applications
Drug Discovery
The unique structural features and biological activities of Bolusanthol B make it a promising scaffold for drug discovery efforts. Its antibacterial properties, particularly against Gram-positive bacteria, suggest potential applications in developing new antibiotics or adjuvants to existing antibacterial therapies .
The prenylated structure of Bolusanthol B also provides opportunities for structural modifications to enhance specific activities or pharmacokinetic properties. Structure-activity relationship studies focused on the prenyl group and hydroxylation pattern could yield derivatives with improved potency or selectivity .
Natural Product Chemistry
Bolusanthol B serves as an important compound in the study of natural product chemistry, particularly in understanding the diversity and biosynthesis of prenylated flavonoids in plants. Its occurrence in different plant genera (Bolusanthus and Patrinia) raises interesting questions about convergent evolution or biosynthetic pathways for prenylated flavonoids .
Future Perspectives
Several directions for future research on Bolusanthol B merit consideration:
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Expanded Antimicrobial Screening: Testing against a broader range of pathogens, including drug-resistant strains, would provide a more comprehensive profile of its antimicrobial activity.
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Mechanism Studies: Detailed investigations into the precise molecular mechanisms underlying the antibacterial and potential anti-cancer effects of Bolusanthol B would enhance understanding of its biological activities.
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Structure Optimization: Rational design and synthesis of Bolusanthol B derivatives with enhanced potency, selectivity, or pharmacokinetic properties could lead to improved therapeutic candidates.
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In Vivo Studies: Moving beyond in vitro testing to animal models would provide crucial information about the pharmacokinetics, efficacy, and safety of Bolusanthol B or its derivatives.
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Synergistic Effects: Exploring potential synergistic interactions between Bolusanthol B and existing antibiotics or anticancer drugs could identify valuable combination therapies.
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